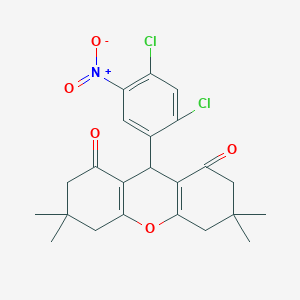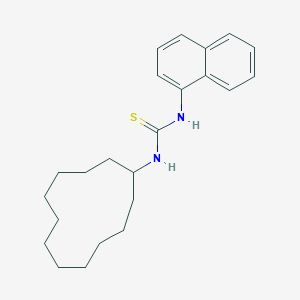![molecular formula C15H13ClN2O4 B387348 4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B387348.png)
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzamide, featuring a chloro group at the 4-position, a methoxybenzyl group at the N-position, and a nitro group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group can be introduced at the 4-position via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated and nitrated benzene derivative with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-chloro-N-(2-methoxybenzyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-chloro-N-(2-hydroxybenzyl)-3-nitrobenzamide.
Applications De Recherche Scientifique
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and chloro substituents on biological activity, providing insights into structure-activity relationships.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The nitro group can participate in redox reactions, while the chloro and methoxybenzyl groups may influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide
- 4-chloro-N-(2-methoxybenzyl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide
- 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide
Uniqueness
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of a chloro group at the 4-position, a nitro group at the 3-position, and a methoxybenzyl group at the N-position provides a distinct set of properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C15H13ClN2O4 |
|---|---|
Poids moléculaire |
320.73g/mol |
Nom IUPAC |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-14-5-3-2-4-11(14)9-17-15(19)10-6-7-12(16)13(8-10)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Clé InChI |
PSGKFZVKKCRMIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B387265.png)



![2-[(3-bromobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387272.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B387274.png)

![2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B387278.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B387280.png)
![1-{7-acetyl-9-[4-(octyloxy)benzylidene]-9H-fluoren-2-yl}ethanone](/img/structure/B387283.png)
![2,4-Dibromo-6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B387284.png)
![N-[1-({2-[(6-methoxy-2-naphthyl)methylene]hydrazino}carbonyl)-2-(4-propoxyphenyl)vinyl]benzamide](/img/structure/B387285.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B387288.png)
